2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide is a chemical compound that features both chloroacetamide and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable oxazole derivative. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reaction. The process may also involve heating to moderate temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and more efficient catalysts to optimize yield and reduce production costs. Safety measures and environmental considerations would also be paramount in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides or thioamides, while oxidation and reduction can lead to different oxazole derivatives.
Scientific Research Applications
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamide: A simpler compound with similar reactivity but lacking the oxazole ring.
N-(2,6-Dimethylphenyl)chloroacetamide: Contains a substituted phenyl ring instead of the oxazole moiety.
2-Chloro-N-(hydroxymethyl)acetamide: Features a hydroxymethyl group instead of the oxazole ring.
Uniqueness
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide is unique due to the presence of both chloroacetamide and oxazole functionalities
Properties
IUPAC Name |
2-chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c7-1-5(11)9-2-4-3-12-6(8)10-4/h3H,1-2H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUUSRWXYISPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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